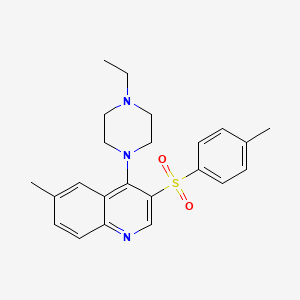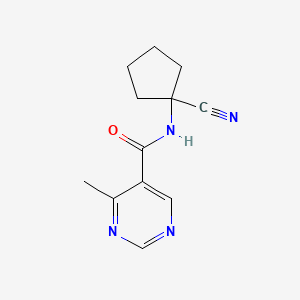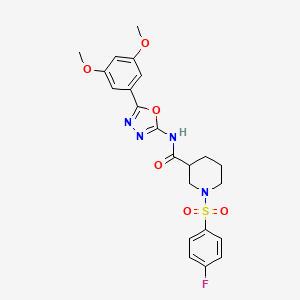
N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Ethoxypropyl)-1,3-Dimethyl-1H-Pyrazolo(3,4-B)Quinolin-4-Amine Hydrochloride” is a compound that has been provided to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is “2-(4-chlorophenoxy)-N-(3-ethoxypropyl)propanamide” which has a total of 39 atoms, consisting of 20 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of related compounds often involves the introduction of various substituents to the core structure. For instance, the synthesis of “N-triflyl substituted amidines” involves transition states of tautomeric interconversion .Molecular Structure Analysis
The molecular structure of related compounds is crucial for their biological activity. X-ray crystallography is a common technique used to determine the molecular and crystal structures of these compounds .Chemical Reactions Analysis
Related compounds can participate in various chemical reactions, which are often explored to understand their reactivity and potential as chemical probes or therapeutic agents .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, “N-(3-ethoxypropyl)thiourea” has a molecular weight of 162.25 . Another compound, “N-(3-Ethoxypropyl)-3-[3-(4-morpholinyl)-3-oxopropyl]hexahydro[1,2,3]triazolo[1,5-a]pyrazine-5(1H)-carboxamide”, has a molecular formula of C18H34N6O4 and an average mass of 398.500 Da .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-1-ethyl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-13-8-9(14(15)16)10(12-13)11-6-5-7-17-4-2/h8H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWAIVNYWIMCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NCCCOCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methylene-[1,4]dioxepane](/img/structure/B2794398.png)
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2794401.png)


![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea](/img/structure/B2794409.png)
![13-(1H-imidazol-1-yl)-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2794411.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)

![5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2794416.png)

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2794418.png)

